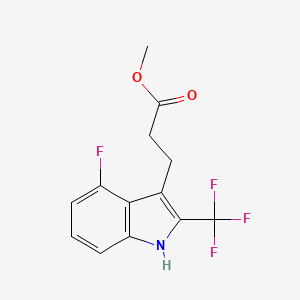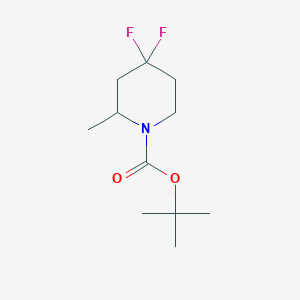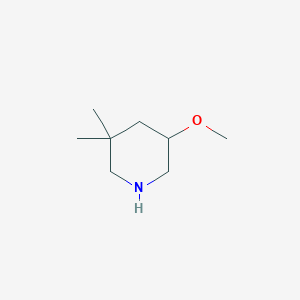
Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the indole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced using reagents such as Selectfluor or trifluoromethyl iodide under specific reaction conditions.
Esterification: The final step involves esterification of the indole derivative with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-fluoro-2-nitrophenyl)amino]propanoate
- Ethyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is unique due to the presence of both fluorine and trifluoromethyl groups on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H11F4NO2 |
|---|---|
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
methyl 3-[4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11F4NO2/c1-20-10(19)6-5-7-11-8(14)3-2-4-9(11)18-12(7)13(15,16)17/h2-4,18H,5-6H2,1H3 |
Clave InChI |
MRGGVHFFFGHTQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=C(NC2=C1C(=CC=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B14788361.png)
![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)


![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)






